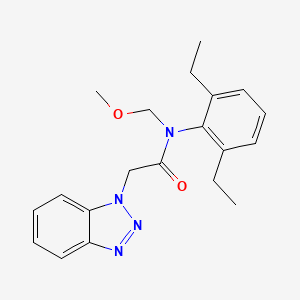![molecular formula C25H28N4O2 B10982061 6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one](/img/structure/B10982061.png)
6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenyl derivatives, piperazine, and pyridazinone precursors. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the piperazine moiety.
Condensation reactions: to form the pyridazinone ring.
Alkylation: or reactions to attach the phenylprop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography.
Scalability: considerations to ensure the process is economically viable.
Chemical Reactions Analysis
Types of Reactions
6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(2-methoxyphenyl)-2-pyridazinone: Lacks the piperazine and phenylprop-2-en-1-yl groups.
2-(4-piperazinyl)pyridazinone: Lacks the methoxyphenyl and phenylprop-2-en-1-yl groups.
Phenylprop-2-en-1-yl derivatives: Lacks the pyridazinone and piperazine moieties.
Uniqueness
6-(2-methoxyphenyl)-2-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)pyridazin-3(2H)-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C25H28N4O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-(2-methoxyphenyl)-2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]pyridazin-3-one |
InChI |
InChI=1S/C25H28N4O2/c1-31-24-12-6-5-11-22(24)23-13-14-25(30)29(26-23)20-28-18-16-27(17-19-28)15-7-10-21-8-3-2-4-9-21/h2-14H,15-20H2,1H3/b10-7+ |
InChI Key |
HJMVZOOUVNFSST-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCN(CC3)C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN(C(=O)C=C2)CN3CCN(CC3)CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(1H-indol-3-yl)ethyl]-5-[3-(morpholin-4-yl)-3-oxopropyl]imidazolidine-2,4-dione](/img/structure/B10981980.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-indol-5-yl)acetamide](/img/structure/B10981990.png)
![3-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B10981991.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10981998.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B10982004.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10982006.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10982012.png)
![3-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B10982019.png)
![2-[2-(3-bromophenyl)-1H-benzimidazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B10982031.png)
![N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10982037.png)
![2-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}acetamide](/img/structure/B10982052.png)
![1H-indol-2-yl[4-(pyridin-3-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10982053.png)
![N-(2-{1-[2-(naphthalen-2-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982057.png)
